molecular formula C27H17Cl2N3 B12450353 N,N'-bis[(E)-(3-chlorophenyl)methylidene]acridine-3,6-diamine

N,N'-bis[(E)-(3-chlorophenyl)methylidene]acridine-3,6-diamine

Cat. No.: B12450353
M. Wt: 454.3 g/mol
InChI Key: AERGKPKRWROQET-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N,N’-bis[(E)-(3-chlorophenyl)methylidene]acridine-3,6-diamine typically involves the condensation of 3,6-diaminoacridine with 3-chlorobenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst such as zinc chloride (ZnCl₂) or hydrochloric acid (HCl) to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final compound.

Chemical Reactions Analysis

N,N’-bis[(E)-(3-chlorophenyl)methylidene]acridine-3,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

Properties

Molecular Formula

C27H17Cl2N3

Molecular Weight

454.3 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-[6-[(3-chlorophenyl)methylideneamino]acridin-3-yl]methanimine

InChI

InChI=1S/C27H17Cl2N3/c28-22-5-1-3-18(11-22)16-30-24-9-7-20-13-21-8-10-25(15-27(21)32-26(20)14-24)31-17-19-4-2-6-23(29)12-19/h1-17H

InChI Key

AERGKPKRWROQET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)N=CC5=CC(=CC=C5)Cl

Origin of Product

United States

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